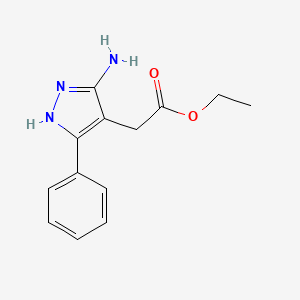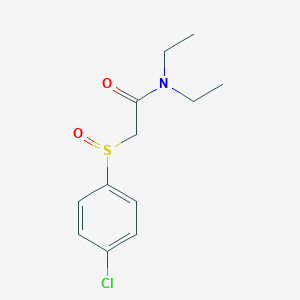
9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by a unique structure that includes a boron atom integrated into a dioxazaboronin ring system. The presence of boron in its structure makes it particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol typically involves multiple steps. One common method starts with the reaction of a chloromethyloxadiazole with ethylenediamine, followed by a series of cyclization and substitution reactions . The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing derivatives.
Reduction: Reduction reactions can lead to the formation of simpler boron compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce borohydrides. Substitution reactions can result in a variety of functionalized boron compounds.
Wissenschaftliche Forschungsanwendungen
9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex boron-containing molecules.
Industry: It finds applications in the development of new materials and catalysts due to its unique boron-containing structure.
Wirkmechanismus
The mechanism of action of 9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to σ-receptors, influencing various cellular processes. Additionally, its inhibition of β-secretase-1 (BACE-1) and cytochrome Cyp8b1 can modulate enzymatic activities and metabolic pathways . The exact molecular interactions and pathways are still under investigation, but the compound’s boron atom plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetramethyl-: This compound shares a similar tetrahydro structure but lacks the boron atom, making it less versatile in certain applications.
2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride: Another similar compound with a tetrahydro structure, but it contains nitrogen instead of boron, leading to different chemical properties.
Uniqueness
The uniqueness of 9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol lies in its boron-containing dioxazaboronin ring system. This structure imparts unique chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Eigenschaften
| 119673-41-5 | |
Molekularformel |
C10H14BNO3 |
Molekulargewicht |
207.04 g/mol |
IUPAC-Name |
2-hydroxy-9-methyl-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronine |
InChI |
InChI=1S/C10H14BNO3/c1-8-2-3-10-9(6-8)7-12-4-5-14-11(13)15-10/h2-3,6,12-13H,4-5,7H2,1H3 |
InChI-Schlüssel |
YIIDGHPDDPSMSB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCNCC2=C(O1)C=CC(=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)

![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)




![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)
